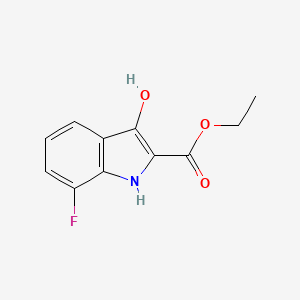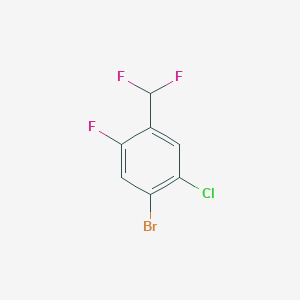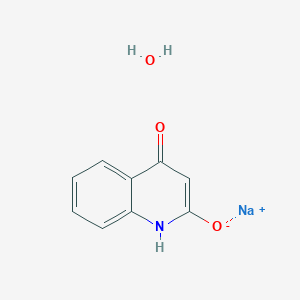
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate typically involves the reaction of 4-hydroxyquinoline with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The reaction conditions often include heating the mixture to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH to optimize the production process .
化学反応の分析
Types of Reactions
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline compounds.
科学的研究の応用
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: A closely related compound with similar chemical properties.
2-Hydroxyquinoline: Another related compound with distinct biological activities.
Quinoline: The parent compound of the quinoline family, known for its wide range of applications.
Uniqueness
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable hydrates and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C9H8NNaO3 |
|---|---|
分子量 |
201.15 g/mol |
IUPAC名 |
sodium;4-oxo-1H-quinolin-2-olate;hydrate |
InChI |
InChI=1S/C9H7NO2.Na.H2O/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;1H2/q;+1;/p-1 |
InChIキー |
TUOHINFEBZWDSZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)[O-].O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


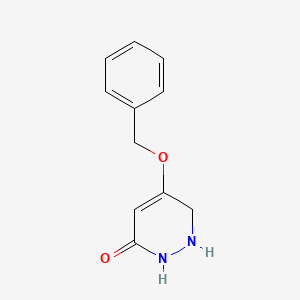
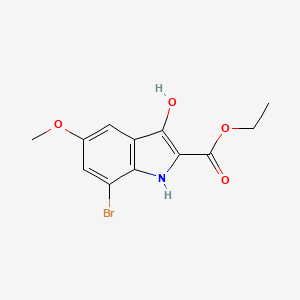
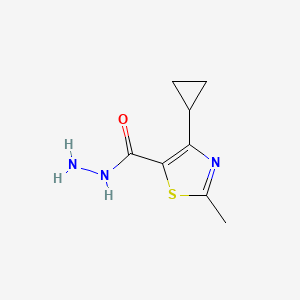
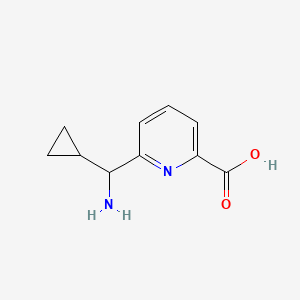
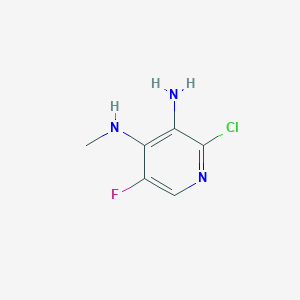

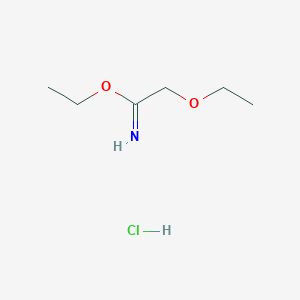
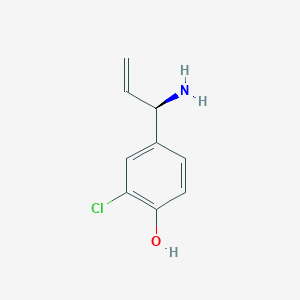
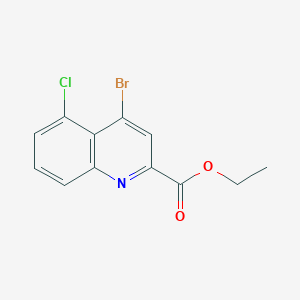
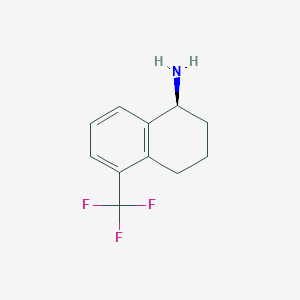
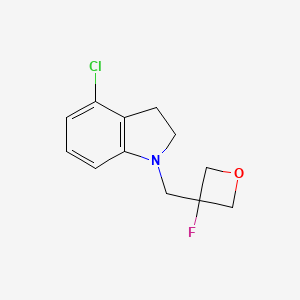
![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
